3-Chloro-5-(trifluoromethoxy)benzyl alcohol
Overview
Description
3-Chloro-5-(trifluoromethoxy)benzyl alcohol, also known as CTFMBA, is an organic compound with a wide variety of applications in the scientific and industrial fields. It is a colorless, flammable liquid with a strong odor. CTFMBA is a versatile compound, with both biological and chemical properties that make it an important tool for research and development. In
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)benzyl alcohol has a wide range of applications in the scientific and industrial fields. It has been used as an intermediate in the production of pharmaceuticals, as a solvent in organic synthesis, and as a reagent in the synthesis of other organic compounds. In addition, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol has been used in the synthesis of polymers and as a catalyst in organic reactions.
Mechanism Of Action
3-Chloro-5-(trifluoromethoxy)benzyl alcohol is a versatile compound, with both biological and chemical properties. It has been shown to act as a reducing agent, a Lewis acid, and an inhibitor of enzymes. In addition, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol has been shown to interact with the cell membrane, which can lead to changes in the cell’s permeability and other biological effects.
Biochemical And Physiological Effects
3-Chloro-5-(trifluoromethoxy)benzyl alcohol has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins. In addition, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. 3-Chloro-5-(trifluoromethoxy)benzyl alcohol has also been studied for its potential to modulate the activity of the immune system and its ability to inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
3-Chloro-5-(trifluoromethoxy)benzyl alcohol is a versatile compound, with a wide range of applications in the scientific and industrial fields. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. In addition, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol is non-toxic and has been shown to have a low environmental impact. However, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol can be difficult to handle due to its flammability and strong odor.
Future Directions
3-Chloro-5-(trifluoromethoxy)benzyl alcohol has a wide range of potential applications in the scientific and industrial fields. In the future, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol could be used in the development of new pharmaceuticals, as a solvent in organic synthesis, and as a catalyst in organic reactions. In addition, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol could be further studied for its potential to modulate the activity of enzymes, receptors, and other proteins, as well as its potential to modulate the activity of the immune system and its ability to inhibit the growth of bacteria and fungi. Finally, 3-Chloro-5-(trifluoromethoxy)benzyl alcohol could be further studied for its potential to act as a reducing agent, a Lewis acid, and an inhibitor of enzymes.
properties
IUPAC Name |
[3-chloro-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHLQGDDGUWVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590671 | |
Record name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
433926-47-7 | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433926-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-5-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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